molecular formula C12H18N2O4 B2426981 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1856031-03-2

1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2426981
CAS RN: 1856031-03-2
M. Wt: 254.286
InChI Key: DEMXYOGOTHOPLK-UHFFFAOYSA-N
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Description

1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid, also known as Boc-DPZ-OH, is a pyrazole derivative that has gained considerable attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical properties that make it a valuable tool for the synthesis of novel molecules.

Mechanism of Action

The mechanism of action of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting certain enzymes or receptors in the body. For example, 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid may have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory activity in vitro and in vivo. 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, the compound has been shown to have antitumor activity in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is available in high purity. Additionally, 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid has a unique chemical structure that makes it a valuable tool for the synthesis of novel molecules. However, there are also some limitations to using 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid in lab experiments. For example, the compound may have limited solubility in certain solvents, which could affect its biological activity. Additionally, the mechanism of action of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid. One potential direction is to further investigate the compound's mechanism of action and its potential as an anti-inflammatory agent. Another direction is to explore the use of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid as a building block for the synthesis of novel biologically active molecules. Additionally, the development of metal-based catalysts using 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid as a ligand could have potential applications in organic synthesis.

Synthesis Methods

The synthesis of 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid involves several steps, starting with the reaction of tert-butyl acetoacetate with hydrazine hydrate to form 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl) hydrazine. This intermediate is then reacted with ethyl cyanoacetate and acetic anhydride to yield 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-3-cyano-5-ethyl-4,5-dihydro-1H-pyrazole. Finally, the compound is treated with hydrochloric acid to obtain 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid in high yield and purity.

Scientific Research Applications

1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been used as a building block for the synthesis of various biologically active molecules, including antitumor agents, anti-inflammatory agents, and antimicrobial agents. 1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid has also been used as a ligand for the development of metal-based catalysts for organic synthesis.

properties

IUPAC Name

1-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)12(4,5)14-7-8(6-13-14)9(15)16/h6-7H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMXYOGOTHOPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)N1C=C(C=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-tert-butoxy-1,1-dimethyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

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